molecular formula C19H28N6O3 B12249575 tert-butyl 4-{9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}piperazine-1-carboxylate

tert-butyl 4-{9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}piperazine-1-carboxylate

Cat. No.: B12249575
M. Wt: 388.5 g/mol
InChI Key: ULDLGZDPLCEYEO-UHFFFAOYSA-N
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Description

tert-butyl 4-{9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring, a purine base, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and cyanamide.

    Attachment of the Oxolane Ring: The oxolane ring is introduced via a nucleophilic substitution reaction, where an oxolane derivative reacts with the purine base.

    Formation of the Piperazine Ring: The piperazine ring is then attached to the purine base through a condensation reaction.

    Introduction of the tert-butyl Group: Finally, the tert-butyl group is introduced via a carbamate formation reaction, typically using tert-butyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of oxirane derivatives.

    Reduction: Reduction reactions can occur at the purine base, potentially leading to the formation of dihydropurine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Oxirane derivatives.

    Reduction: Dihydropurine derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-{9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with nucleic acids and proteins makes it a valuable tool for studying cellular processes and molecular interactions.

Medicine

In medicine, this compound is investigated for its potential as an antiviral and anticancer agent. Its ability to inhibit key enzymes and pathways involved in viral replication and cancer cell proliferation makes it a promising candidate for drug development.

Industry

In industry, this compound is used in the development of new materials and coatings. Its unique chemical properties allow for the creation of materials with enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of tert-butyl 4-{9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}piperazine-1-carboxylate involves its interaction with molecular targets such as nucleic acids and proteins. The compound can bind to DNA and RNA, inhibiting their replication and transcription. Additionally, it can interact with enzymes involved in cellular metabolism, leading to the inhibition of key biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-{[4-(hydroxymethyl)oxolan-2-yl]methyl}carbamate
  • tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate
  • tert-butyl N-{[4-(aminomethyl)oxolan-2-yl]methyl}carbamate

Uniqueness

What sets tert-butyl 4-{9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}piperazine-1-carboxylate apart from similar compounds is its unique combination of a purine base, piperazine ring, and oxolane ring. This unique structure allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C19H28N6O3

Molecular Weight

388.5 g/mol

IUPAC Name

tert-butyl 4-[9-(oxolan-2-ylmethyl)purin-6-yl]piperazine-1-carboxylate

InChI

InChI=1S/C19H28N6O3/c1-19(2,3)28-18(26)24-8-6-23(7-9-24)16-15-17(21-12-20-16)25(13-22-15)11-14-5-4-10-27-14/h12-14H,4-11H2,1-3H3

InChI Key

ULDLGZDPLCEYEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=C2N=CN3CC4CCCO4

Origin of Product

United States

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